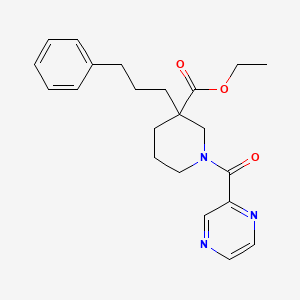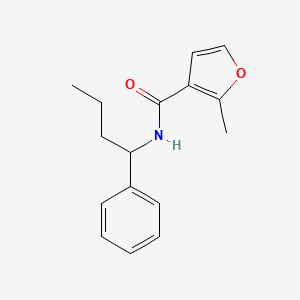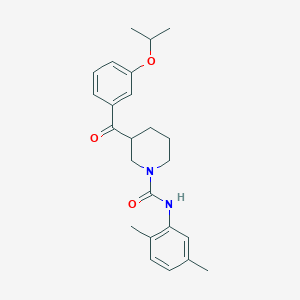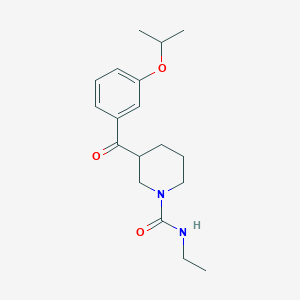
ethyl 3-(3-phenylpropyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-phenylpropyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate, commonly known as CPP-109, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-109 belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs) and has been studied for its ability to modulate gene expression and alter neuronal activity.
作用機序
CPP-109 exerts its effects through the inhibition of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDACs, CPP-109 promotes the acetylation of histone proteins, which leads to the activation of genes that are involved in various cellular processes, including neuronal activity.
Biochemical and Physiological Effects:
CPP-109 has been shown to alter the levels of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of neuronal activity. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
CPP-109 has several advantages for use in lab experiments, including its ability to modulate gene expression and alter neuronal activity. However, the compound's potency and specificity for HDAC enzymes may vary depending on the experimental conditions, which can limit its use in certain applications.
将来の方向性
Future research on CPP-109 could focus on its potential therapeutic applications in other neurological disorders, including schizophrenia and Alzheimer's disease. Additionally, further studies could investigate the compound's effects on other cellular processes, such as inflammation and oxidative stress. Finally, the development of more potent and specific HDAC inhibitors could help to advance the field of epigenetics and lead to the development of new therapies for a range of diseases.
合成法
CPP-109 is synthesized through a multistep process involving the reaction of piperidine with 3-phenylpropanoic acid, followed by the coupling of 2-pyrazinecarboxylic acid with the resulting intermediate. The final product is obtained through esterification of the carboxylic acid with ethanol.
科学的研究の応用
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, and anxiety. The compound has been shown to modulate the activity of the brain's reward system, which is implicated in the development of addiction. CPP-109 has also been studied for its potential use in the treatment of depression and anxiety, as it has been shown to increase the levels of certain neurotransmitters that are associated with mood regulation.
特性
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(pyrazine-2-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-28-21(27)22(11-6-10-18-8-4-3-5-9-18)12-7-15-25(17-22)20(26)19-16-23-13-14-24-19/h3-5,8-9,13-14,16H,2,6-7,10-12,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQSICKLOCLAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=NC=CN=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6009339.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6009342.png)
![2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol](/img/structure/B6009350.png)
![N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6009354.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6009357.png)
![6-chloro-2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6009369.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6009383.png)
![benzyl 4-{[(4-methoxy-2,5-dimethylphenyl)sulfonyl]oxy}benzoate](/img/structure/B6009394.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6009405.png)



![5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide](/img/structure/B6009429.png)
